molecular formula C10H8N2O3S B1414904 4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 340260-31-3

4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B1414904
CAS No.: 340260-31-3
M. Wt: 236.25 g/mol
InChI Key: YUHQKIIRZUXIOT-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O3S and its molecular weight is 236.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives : A range of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities. These derivatives showed significant activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles : This research synthesized a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles and tested their cytotoxicity against various human cancer cell lines. The findings indicated significant anticancer activity, particularly in suppressing the growth of cancer cells, highlighting the potential therapeutic applications of these compounds (Kumar, Kumar, Chang, & Shah, 2010).

Material Science and Corrosion Inhibition

Experimental studies and computational exploration on the 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as novel corrosion inhibitor : This study focused on a new 1,3,4-thiadiazole derivative, investigating its potential as a corrosion inhibitor for mild steel in an acidic environment. The research combined experimental and computational approaches to evaluate the corrosion protection performance and understand the adsorption mechanism, demonstrating the compound's effectiveness as a corrosion inhibitor (Attou et al., 2020).

Synthesis, Crystal Structure and Biological Activity of 1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione : This paper presented the synthesis and structure characterization of a specific 1,2,3-thiadiazole derivative. It also explored the compound's biological activities and interactions, offering insights into its potential applications in various scientific and industrial fields (Wu, 2013).

Miscellaneous Applications

Synthesis and Auxin Activities of Acylamides with Substituted-1H-pyrazole-5-formic Acid and Substituted Thiadiazole-2-ammonia : This research synthesized new compounds by connecting pyrazole and 1,3,4-thiadiazole with an amido bond and evaluated their auxin activities, providing insights into their potential use in agriculture and related fields (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one : The synthesis and characterization of a specific thiadiazole-thiazolidinone compound were described. The study's findings on the crystal structure and hydrogen bonding interactions contribute to the understanding of the compound's properties and potential applications in various scientific domains (Yin, Wan, Han, Wang, & Wang, 2008).

Properties

IUPAC Name

4-(4-methoxyphenyl)thiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c1-15-7-4-2-6(3-5-7)8-9(10(13)14)16-12-11-8/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHQKIIRZUXIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 2
4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 3
4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 4
4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 5
4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 6
4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid

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